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molecular formula C7H8ClNO2 B1427378 2-Chloro-5-(methoxymethoxy)pyridine CAS No. 877133-56-7

2-Chloro-5-(methoxymethoxy)pyridine

Cat. No. B1427378
M. Wt: 173.6 g/mol
InChI Key: MJZSYWVNPVRPDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08101628B2

Procedure details

Suspend sodium hydride (3.7 g, 93 mmol) in DMF (50 mL) and add a solution of 2-chloro-5-hydroxypyridine (10 g, 77 mmol) in DMF (20 mL) dropwise over 45 min. Stir the resulting solution at room temperature for 1.5 hours. Add chloromethylmethyl ether (6.6 mL, 86 mmol) dropwise over 45 min. Stir the resulting mixture at room temperature for 12 hours. Dilute the mixture with ethyl acetate, water, and saturated aqueous sodium chloride. Isolate the organic solution and wash with three portions of water, one portion of saturated aqueous sodium chloride, dry over sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on 330 g of silica gel eluting with a gradient from hexane to 30% ethyl acetate in hexane over 20 min and then hold at 30% ethyl acetate in hexane for 30 min to give the title compound (10.8 g, 81%) as a clear oil. MS (ES) m/z 174.0 [M+1]+.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
6.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
81%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][N:5]=1.Cl[CH2:12][O:13][CH3:14]>CN(C=O)C.C(OCC)(=O)C.O.[Cl-].[Na+]>[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:12][O:13][CH3:14])=[CH:6][N:5]=1 |f:0.1,7.8|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)O
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
6.6 mL
Type
reactant
Smiles
ClCOC
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the resulting solution at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stir the resulting mixture at room temperature for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
Isolate the organic solution
WASH
Type
WASH
Details
wash with three portions of water, one portion of saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
Purify the crude product by column chromatography on 330 g of silica gel eluting with a gradient from hexane to 30% ethyl acetate in hexane over 20 min
Duration
20 min
WAIT
Type
WAIT
Details
hold at 30% ethyl acetate in hexane for 30 min
Duration
30 min

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=NC=C(C=C1)OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 10.8 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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